Check Availability & Pricing

# SBP-7455 In Vivo Formulation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SBP-7455 |           |
| Cat. No.:            | B2895894 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo formulation of **SBP-7455** using a vehicle composed of polyethylene glycol 300 (PEG300) and Tween-80. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful and reproducible experimental outcomes.

### **Frequently Asked Questions (FAQs)**

Q1: What is SBP-7455 and what is its mechanism of action?

SBP-7455 is a potent and orally active dual inhibitor of ULK1 and ULK2 (unc-51 like autophagy activating kinase 1 and 2), which are key regulators of autophagy initiation.[1][2][3] It has shown potential in preclinical studies for the treatment of triple-negative breast cancer (TNBC). [2][4][5] SBP-7455 works by blocking the enzymatic activity of ULK1/2, thereby inhibiting the autophagic flux that cancer cells often utilize to survive and resist treatment.[2][6]

Q2: What is the recommended in vivo formulation for SBP-7455?

A commonly used vehicle for the in vivo administration of **SBP-7455** is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3][7] This formulation is designed to solubilize the hydrophobic **SBP-7455** compound for oral administration in animal models.

Q3: What are the key physicochemical properties of **SBP-7455**?



The following table summarizes the key properties of **SBP-7455**:

| Property           | Value                                                               | Reference |
|--------------------|---------------------------------------------------------------------|-----------|
| Molecular Weight   | 354.33 g/mol                                                        | [1]       |
| Formula            | C16H17F3N4O2                                                        | [1]       |
| ULK1 IC50          | 13 nM                                                               | [1][3]    |
| ULK2 IC50          | 476 nM                                                              | [1][3]    |
| Solubility in DMSO | ≥ 71 mg/mL                                                          | [1]       |
| In vivo Solubility | ≥ 2.08 mg/mL in 10% DMSO,<br>40% PEG300, 5% Tween-80,<br>45% saline | [7]       |

Q4: What pharmacokinetic parameters have been reported for SBP-7455 in mice?

After a single oral dose of 30 mg/kg in mice, the following pharmacokinetic parameters were observed:[3]

| Parameter | Value     |
|-----------|-----------|
| Tmax      | ~1 hour   |
| Cmax      | 990 nM    |
| T1/2      | 1.7 hours |

### **Experimental Protocols**

Protocol 1: Preparation of SBP-7455 Formulation for Oral Gavage

This protocol details the preparation of a 1 mL working solution of **SBP-7455** at a concentration of 2 mg/mL.

Materials:



- **SBP-7455** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer

#### Procedure:

- Prepare a stock solution of SBP-7455 in DMSO:
  - Weigh the required amount of SBP-7455 powder.
  - Dissolve the powder in anhydrous DMSO to create a stock solution (e.g., 20 mg/mL).
     Ensure the powder is completely dissolved. Using fresh, anhydrous DMSO is crucial as absorbed moisture can reduce solubility.[1]
- Prepare the vehicle mixture:
  - In a sterile microcentrifuge tube, add the solvents in the following order, vortexing thoroughly after each addition:
    - 400 µL of PEG300
    - 50 μL of Tween-80
- Combine the stock solution with the vehicle:
  - $\circ~$  Add 100  $\mu L$  of the 20 mg/mL **SBP-7455** stock solution in DMSO to the PEG300 and Tween-80 mixture.
  - Vortex until the solution is clear and homogenous.



#### · Add saline:

- Add 450 μL of sterile saline to the mixture.
- Vortex again to ensure a uniform suspension. The final concentrations of the components will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- Final Preparation:
  - Visually inspect the solution for any precipitation. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.[3]
  - It is recommended to prepare this formulation fresh on the day of use.[3]

### **Troubleshooting Guide**



| Issue                                                                 | Potential Cause                                                                                                                    | Recommended Solution                                                                                                                                                                                                                                                                          |
|-----------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Precipitation of SBP-7455<br>during formulation                       | - Incomplete initial dissolution in DMSO Use of hydrated DMSO Incorrect order of solvent addition Low ambient temperature.         | - Ensure SBP-7455 is fully dissolved in fresh, anhydrous DMSO before adding other components.[1]- Follow the recommended order of solvent addition (PEG300, Tween-80, then SBP-7455/DMSO, and finally saline) Gently warm the solution (e.g., to 37°C) and/or sonicate to aid dissolution.[3] |
| Phase separation of the final formulation                             | - Inadequate mixing High concentration of SBP-7455.                                                                                | - Vortex thoroughly after the addition of each component If the concentration of SBP-7455 is high, consider preparing a more dilute solution.                                                                                                                                                 |
| Animal distress after oral<br>gavage (e.g., lethargy, ruffled<br>fur) | - Toxicity of the vehicle, particularly DMSO, at high concentrations or with repeated dosing Irritation caused by the formulation. | - For sensitive animal models, consider reducing the DMSO concentration to 2% or less.[8]- Ensure the gavage technique is performed correctly to avoid injury Monitor animals closely after administration.                                                                                   |
| Inconsistent experimental results                                     | - Instability of the formulation<br>Inaccurate dosing.                                                                             | - Prepare the formulation fresh before each use to ensure stability and consistency.[1][3]-Calibrate pipettes and ensure accurate volume measurements during preparation Ensure the formulation is homogenous before drawing each dose.                                                       |



### **Visualized Workflows and Pathways**



Click to download full resolution via product page



Caption: Experimental workflow for **SBP-7455** in vivo formulation preparation.



Click to download full resolution via product page

Caption: Signaling pathway of SBP-7455 in the inhibition of autophagy.

Caption: Logical relationship for troubleshooting formulation precipitation.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. selleckchem.com [selleckchem.com]
- 2. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2 Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design, Synthesis, and Characterization of an Orally Active Dual-Specific ULK1/2
   Autophagy Inhibitor that Synergizes with the PARP Inhibitor Olaparib for the Treatment of Triple-Negative Breast Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sbpdiscovery.org [sbpdiscovery.org]
- 6. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SBP-7455 In Vivo Formulation Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2895894#sbp-7455-in-vivo-formulation-with-peg300-and-tween-80]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com